N-[(4-FLUORO-2-METHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE
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Overview
Description
N-[(4-Fluoro-2-methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)butanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields This compound features a sulfonyl group attached to a fluorinated methylphenyl ring, combined with a tetrahydrodibenzo[b,d]furan moiety and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluoro-2-methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)butanamide typically involves multiple steps, including the formation of the sulfonyl group, the introduction of the fluorinated methylphenyl ring, and the coupling with the tetrahydrodibenzo[b,d]furan moiety. Common synthetic routes may include:
Formation of the Sulfonyl Group: This step involves the reaction of a suitable sulfonyl chloride with an amine to form the sulfonamide.
Introduction of the Fluorinated Methylphenyl Ring: This can be achieved through electrophilic aromatic substitution reactions, where a fluorinated methyl group is introduced to the phenyl ring.
Coupling with Tetrahydrodibenzo[b,d]furan: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the tetrahydrodibenzo[b,d]furan moiety to the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluoro-2-methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(4-Fluoro-2-methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)butanamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide
- N-[(4-Chlorophenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)butanamide
Uniqueness
N-[(4-Fluoro-2-methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)butanamide is unique due to the presence of the fluorinated methylphenyl ring, which can impart distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it potentially more effective in certain applications compared to its non-fluorinated analogs.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO4S/c1-3-6-23(26)25(30(27,28)22-12-9-16(24)13-15(22)2)17-10-11-21-19(14-17)18-7-4-5-8-20(18)29-21/h9-14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXKSCDTPJCOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=C(C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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